molecular formula C14H13ClN2O B8615612 N-(2-Anilinophenyl)-2-chloroacetamide CAS No. 94937-85-6

N-(2-Anilinophenyl)-2-chloroacetamide

Cat. No. B8615612
M. Wt: 260.72 g/mol
InChI Key: WIXHCLLJBAKKGJ-UHFFFAOYSA-N
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Patent
US04950667

Procedure details

In 100 ml of chloroform, 10.4 g of N-phenyl-1,2-benzenediamine and 12.1 g of triethylamine were dissolved, and the mixture was cooled to -5° C. to 0° C., and then 13.6 g of chloroacetyl chloride was added dropwise thereto, holding the temperature of the mixture at not higher than 20° C. The reaction nearly went to completion when the addition was finished. After stirring for further 30 minutes, the reaction mixture was diluted with 50 ml of water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate and then the solvent is evaporated under reduced pressure. The resulting solid was recrystallized from ethanol to give 15.6 g of crystals having a melting point of 112° C. to 113° C. Yield: 60.0%.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[C:9]([NH2:14])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[Cl:22][CH2:23][C:24](Cl)=[O:25]>C(Cl)(Cl)Cl.O>[Cl:22][CH2:23][C:24]([NH:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[NH:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[O:25]

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC=1C(=CC=CC1)N
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to -5° C. to 0° C.
CUSTOM
Type
CUSTOM
Details
higher than 20° C
CUSTOM
Type
CUSTOM
Details
The reaction
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(=O)NC1=C(C=CC=C1)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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